molecular formula C20H22FN3O3S B2737561 N-{3-[1-butanoyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 923685-29-4

N-{3-[1-butanoyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No. B2737561
CAS RN: 923685-29-4
M. Wt: 403.47
InChI Key: GILLJTZHDGOFGM-UHFFFAOYSA-N
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Description

The compound “N-{3-[1-butanoyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular formula of the compound is C20H22FN3O3S, and its molecular weight is 403.47. The structure includes a pyrazole ring, a fluorophenyl group, and a methanesulfonamide group.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives : Research into nimesulide derivatives, which share structural similarities with the target compound, has involved the synthesis and ab initio structure determination from powder X-ray diffraction. These studies highlight the intricate intermolecular interactions and the potential for designing molecules with tailored properties for various applications (Dey et al., 2016).

  • Catalysis and Stereochemistry : The catalytic and stereochemical aspects of using methanesulfonates, including the synthesis and reactivity of glycosyl methanesulfonates, have been explored. Such studies provide a foundation for the development of new synthetic methodologies that could be applicable to a wide range of chemical compounds, including those with similar structures to the query compound (D’Angelo & Taylor, 2016).

Molecular Surface Electrostatic Potential

  • Quantitative Analysis of Molecular Surfaces : The molecular electrostatic potential surfaces of nimesulide derivatives have been quantitatively analyzed, offering insights into the molecular recognition and interaction capabilities of these compounds. Such analyses are crucial for understanding how structural features impact the chemical behavior and potential applications of compounds (Dey et al., 2016).

Insecticidal Activity

  • Novel Pyrazole Methanesulfonates : The design and synthesis of novel pyrazole methanesulfonates have demonstrated insecticidal activity. This application underscores the potential of such compounds in agricultural chemistry, where their structural features could be optimized for pest control with minimal mammalian toxicity (Finkelstein & Strock, 1997).

Future Directions

Future research could focus on synthesizing this compound and studying its potential biological activities. Given the known activities of other pyrazole derivatives, it could be of interest in medicinal chemistry .

properties

IUPAC Name

N-[3-[2-butanoyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S/c1-3-6-20(25)24-19(15-8-4-9-16(21)11-15)13-18(22-24)14-7-5-10-17(12-14)23-28(2,26)27/h4-5,7-12,19,23H,3,6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILLJTZHDGOFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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